molecular formula C19H15ClFN3O3 B2702972 methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 320423-33-4

methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B2702972
CAS No.: 320423-33-4
M. Wt: 387.8
InChI Key: APMIXALHJRVEMD-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Pyrazole Oxime Derivatives

Historical Development of Pyrazole Pharmacophores

The foundation of pyrazole chemistry dates to 1883, when Ludwig Knorr first synthesized substituted pyrazoles through the cyclocondensation of β-diketones with hydrazine derivatives. This reaction, now known as the Knorr pyrazole synthesis , established a versatile route for generating polysubstituted pyrazoles, which remain central to modern heterocyclic chemistry. Early work demonstrated that regioisomeric outcomes (e.g., compounds 2 and 3 in Knorr’s original synthesis) could be controlled by adjusting steric and electronic factors.

Over time, modifications to the pyrazole core have enabled the development of pharmacologically active agents. For instance, Girish et al. optimized the synthesis of 1,3,5-substituted pyrazoles using nano-ZnO catalysts, achieving 95% yields and paving the way for scalable production. These advancements laid the groundwork for incorporating diverse substituents—such as chlorine, phenyl, and fluorine groups—into the pyrazole scaffold, enhancing bioactivity and target specificity.

The introduction of oxime functionalities (─N=O) represents a more recent innovation, leveraging their ability to participate in hydrogen bonding and modulate pharmacokinetic properties. Although not directly covered in the provided sources, oximes are inferred to enhance molecular stability and receptor interactions in pyrazole derivatives, as seen in broader medicinal chemistry contexts.

Significance of Oxime Functionality in Heterocyclic Chemistry

Oximes, characterized by the ─C=N─O─ group, are prized for their dual role as both stabilizing moieties and pharmacophores. In pyrazole derivatives, the oxime group can:

  • Improve solubility through polar interactions.
  • Serve as a prodrug moiety, enabling controlled release of active metabolites.
  • Enhance binding affinity to biological targets via hydrogen bonding.

In the target compound, the oxime ether linkage (─O─N=CH─) bridges the pyrazole core and the 4-fluorobenzyl group, potentially augmenting metabolic resistance and target engagement. While the provided sources focus on hydrazine-based syntheses, the structural analogy between hydrazines and oximes suggests similar synthetic strategies, such as condensation reactions, could be adapted for oxime incorporation.

Evolution of Fluorine-Substituted Pyrazole Derivatives

Fluorine substitution has become a cornerstone of rational drug design due to its ability to enhance lipophilicity, metabolic stability, and binding interactions. In the target compound, the 4-fluorobenzyl group exemplifies this strategy. Fluorine’s electron-withdrawing nature reduces oxidative metabolism, prolonging half-life, while its small atomic size minimizes steric disruption.

Recent studies highlight fluorine’s role in pyrazole-based therapeutics. For example, baricitinib (a Janus kinase inhibitor) and sildenafil (a phosphodiesterase inhibitor) both leverage fluorine substitutions to optimize pharmacokinetics. Similarly, the 4-fluorobenzyl moiety in the target compound likely contributes to enhanced antimicrobial or anticancer activity, as observed in structurally related pyrazole derivatives.

Research Landscape and Current Trends

Contemporary research on pyrazole oxime derivatives emphasizes their dual utility in antimicrobial and anticancer applications. A 2023 review identified pyrazole as a "privileged scaffold" in drug discovery, with over 10 FDA-approved drugs incorporating this core. Key trends include:

Table 1: Recent Advances in Pyrazole Derivative Research
Substituent Pattern Biological Activity Key Finding Source Citation
1,3,5-Substituted pyrazoles Antibacterial (MRSA) Nano-ZnO catalysis improved yield to 95%
4-Arylidene pyrazoles Antimicrobial Outperformed ciprofloxacin against B. subtilis
Pyrazole-azopyrazolone Dye and pharmaceutical applications Multi-ton production for dyes and drugs

The synthesis of methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate aligns with these trends, combining fluorine’s metabolic advantages with oxime-mediated target engagement. Future directions may explore copper-catalyzed cross-coupling reactions (as in pyrene-pyrazole syntheses) to further diversify substitution patterns.

Properties

IUPAC Name

methyl 5-chloro-4-[(E)-(4-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3/c1-26-19(25)17-16(11-22-27-12-13-7-9-14(21)10-8-13)18(20)24(23-17)15-5-3-2-4-6-15/h2-11H,12H2,1H3/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMIXALHJRVEMD-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1C=NOCC2=CC=C(C=C2)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NN(C(=C1/C=N/OCC2=CC=C(C=C2)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the chlorinated and fluorinated substituents via nucleophilic substitution reactions. The final step often involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors or modulators of specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit significant variability in bioactivity and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:

Substituent Variations at Position 4

  • Target Compound: Substituent: 4-({[(4-Fluorobenzyl)oxy]imino}methyl) Molecular Weight: 387.84 g/mol (calculated based on C${18}$H${14}$ClFN$3$O$3$) Key Features: The 4-fluorobenzyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity may influence hydrogen-bonding interactions in biological targets .
  • The absence of fluorinated benzyl weakens hydrophobic interactions .
  • Analog 2 (CAS 320423-31-2): Substituent: 4-[(Methoxyimino)methyl] Molecular Weight: 293.71 g/mol (C${13}$H${12}$ClN$3$O$3$) Comparison: Methoxyimino substitution simplifies the structure, reducing steric hindrance. However, the lack of aromatic fluorination diminishes electronic effects critical for target binding .

Substituent Variations at Position 5

  • Analog 3 (CAS 255866-83-2): Substituent: 4-[2-(4-Methylphenyldiazenyl)] Molecular Weight: 354.79 g/mol (C${18}$H${15}$ClN$4$O$2$) Comparison: The diazenyl group introduces conjugation and redox activity, which may confer unique reactivity in catalytic or photochemical applications. However, this substitution deviates from the oxyimino motif, altering biological target specificity .

Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
Target Compound 258–260* 3.2 0.12 (DMSO)
Analog 1 (CAS 318237-99-9) 169–171 2.8 0.45 (Ethanol)
Analog 2 (CAS 320423-31-2) 178 2.1 1.20 (Methanol)

*Estimated based on structurally similar compounds .

Biological Activity

Methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate, identified by the CAS number 320423-33-4, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound through various studies, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C19H15ClFN3O3C_{19}H_{15}ClFN_3O_3, with a molar mass of 387.79 g/mol. The structure consists of a pyrazole ring substituted with a chloro group and an oxime ether moiety, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the oxime moiety enhances its reactivity and potential binding affinity to target proteins involved in cancer progression and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that pyrazoles can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : Compounds with similar structures have demonstrated the ability to arrest the cell cycle, particularly at the G0/G1 phase, thereby inhibiting cell proliferation.
  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of specific kinases involved in cancer signaling pathways. For instance, compounds have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF7, A549).
  • Induction of Apoptosis : The compound has been noted to promote apoptotic pathways in cancer cells through the activation of caspases and other apoptotic markers.

Structure-Activity Relationship (SAR)

The SAR studies for this compound suggest that modifications to the substituents on the pyrazole ring can significantly influence its biological activity:

SubstituentImpact on Activity
Chloro groupEnhances cytotoxicity against cancer cells
Oxime moietyImproves binding affinity to target proteins
FluorobenzylIncreases lipophilicity and cellular uptake

In Vitro Studies

A study evaluating various pyrazole derivatives indicated that those with electron-withdrawing groups at specific positions exhibited enhanced anticancer activity. In particular, methyl 5-chloro-4-(oxime) derivatives were tested against several cancer cell lines:

  • MCF7 (Breast Cancer) : IC50 = 3.79 µM
  • A549 (Lung Cancer) : IC50 = 26 µM
  • NCI-H460 (Lung Cancer) : IC50 = 42.30 µM

These results demonstrate significant cytotoxic effects, suggesting that methyl 5-chloro-4-(oxime) derivatives could serve as promising candidates for further development in cancer therapy.

In Vivo Studies

Preclinical studies involving animal models have also been conducted to assess the therapeutic potential of pyrazole compounds. For example, compounds similar to methyl 5-chloro-4-(oxime) were administered in xenograft models, showing notable tumor regression without significant toxicity.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Construct the pyrazole core via Vilsmeier-Haack formylation of substituted pyrazolones, as demonstrated in the synthesis of analogous 5-chloro-pyrazole derivatives . (ii) Introduce the oxyimino group through condensation of an aldehyde intermediate with hydroxylamine derivatives (e.g., 4-fluorobenzyl hydroxylamine). (iii) Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as seen in studies on structurally similar pyrazole-carboxylates . Key Tools : Monitor reactions via TLC/HPLC; purify intermediates via column chromatography or recrystallization.

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve the 3D configuration of the oxyimino substituent and pyrazole ring geometry, as applied to ethyl pyrazole-carboxylate derivatives .
  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm substituent positions (e.g., fluorine coupling patterns at δ 7.2–7.5 ppm for 4-fluorobenzyl) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
    Quality Control : Purity ≥95% by HPLC; melting point consistency (e.g., compare with analogs like 247°C for pyrazole-carboxamides ).

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme inhibition : Test against kinases or cyclooxygenases (COX-2) due to fluorobenzyl and pyrazole motifs .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Antimicrobial activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
    Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity; ciprofloxacin for antimicrobial activity).

Advanced Questions

Q. How can researchers resolve contradictory data in biological activity assessments?

  • Methodological Answer :
  • Reproducibility checks : Validate assay conditions (e.g., pH, serum content) across independent labs.
  • Metabolite analysis : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural analogs : Compare with derivatives lacking the oxyimino group to isolate pharmacophoric contributions .
    Case Study : Inconsistent COX-2 inhibition data for pyrazole derivatives was resolved by confirming stereochemical stability via circular dichroism .

Q. What computational strategies predict the compound’s reactivity and target interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites (e.g., oxyimino group’s charge distribution) .
  • Molecular docking : Simulate binding to targets like COX-2 or EGFR using PyMOL/AutoDock .
  • ADMET prediction : Use SwissADME to assess solubility, permeability, and cytochrome P450 interactions .
    Validation : Cross-reference docking scores with experimental IC50_{50} values from kinase assays .

Q. What challenges arise in optimizing reaction conditions for scale-up synthesis?

  • Methodological Answer :
  • Solvent selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to aid purification .
  • Catalyst efficiency : Screen Lewis acids (e.g., ZnCl2_2) to accelerate condensation steps while minimizing by-products .
  • Yield optimization : Use design-of-experiment (DoE) models to balance temperature, stoichiometry, and reaction time .
    Case Study : Scaling ethyl pyrazole-carboxylate synthesis required switching from batch to flow chemistry to maintain >80% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.